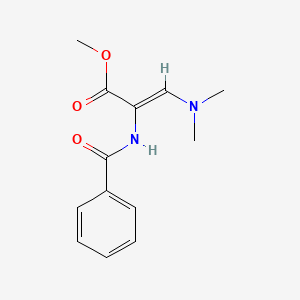

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Overview

Description

“Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate” is a complex organic compound. It likely contains an acrylate group, which is a common feature in a variety of chemical compounds, particularly polymers .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis

Acrylates can undergo a variety of reactions, including polymerization and addition reactions . The specific reactions that “Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate” might undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Role of Amine Activators in Acrylic Bone Cements

Amine activators significantly influence the curing parameters, properties, and toxicity of acrylic resins. Tertiary aromatic amines used as activators in the benzoyl peroxide/amine system enhance the curing of acrylic resins, with implications for denture resins and acrylic bone cements. The kinetics and mechanism of the reaction, alongside considerations of toxicity, residuals, and leaching, highlight the complex interplay between material properties and biomedical applications (Vázquez, Levenfeld, & Román, 1998).

Chemistry of Acrylic Bone Cements

Acrylic bone cement plays a crucial role in image-guided therapy for vertebral fractures and other bone-related disorders. Understanding the chemistry of bone cement polymerization, including the effects of various components on setting time, polymerization temperature, and compressive strength, is essential for optimizing clinical outcomes (Nussbaum, Gailloud, & Murphy, 2004).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands for in vivo measurement in Alzheimer's disease patients' brains represents a significant advance. Radioligands such as [18F] FDDNP and 11C-PIB have facilitated the early detection of Alzheimer's disease, providing insights into the pathophysiological mechanisms and progression of amyloid deposits (Nordberg, 2007).

Genotoxicity, Mutagenicity, and Carcinogenicity of Acrylates

A comprehensive review of lower alkyl acrylate monomers (e.g., methyl-, ethyl-, and butyl acrylate) evaluates their potential carcinogenicity, mutagenicity, and genotoxicity. Despite occupational exposure risks, these acrylates are metabolized rapidly, showing a lack of bioactivity in cancer-related pathways, suggesting they pose minimal human cancer hazard under normal exposure levels (Suh et al., 2018).

PMMA Denture Base Material Enhancement

The review of fiber, filler, and nanofiller additions to PMMA denture base material highlights the significant improvements in mechanical properties and biocompatibility. These modifications, particularly with silanized nanoparticles and hybrid reinforcement systems, suggest potential for enhanced dental applications (Gad et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLTUIYGIXNEOM-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate | |

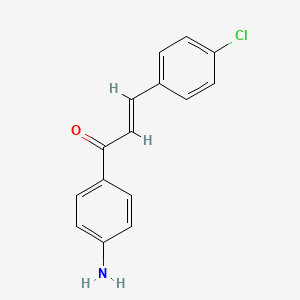

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

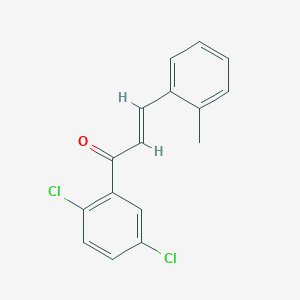

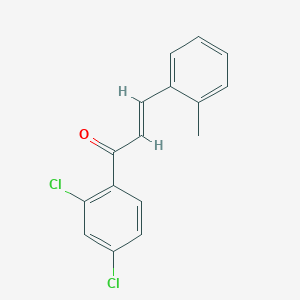

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)